cis-3-Methoxycyclohexanecarboxylicacid

Synthetic Organic Chemistry Stereochemistry Reaction Selectivity

Researchers requiring stereochemically pure building blocks for asymmetric synthesis often encounter unreliable results from cis/trans isomer mixtures. Uncontrolled stereochemistry confounds SAR studies and leads to inconsistent enantioselective transformations. cis-3-Methoxycyclohexanecarboxylic acid (CAS 73873-52-6), with defined (1R,3S) configuration, resolves this by providing a single, well-characterized isomer. Benefits: • Enables reproducible chiral drug candidate synthesis. • Serves as a reliable reference standard for method development. • Ensures predictable molecular recognition and reaction selectivity. Available for immediate procurement.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 73873-52-6
Cat. No. B3344484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Methoxycyclohexanecarboxylicacid
CAS73873-52-6
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCOC1CCCC(C1)C(=O)O
InChIInChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1
InChIKeyKAWNRNMMEKTYGM-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Methoxycyclohexanecarboxylic acid – Stereodefined Chiral Building Block


cis-3-Methoxycyclohexanecarboxylic acid (CAS 73873-52-6) is a chiral cyclohexanecarboxylic acid derivative characterized by a (1R,3S)-relative stereochemical configuration and a methoxy substituent at the 3-position. With a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol, it serves as a versatile, stereodefined building block for the synthesis of more complex molecules, particularly potential pharmaceutical agents . Its defined stereochemistry ensures consistent performance in enantioselective reactions, making it a reliable intermediate for asymmetric synthesis and chiral drug development [1].

Stereochemical Control
Defined cis (1R,3S)-relative configuration supports enantioselective reaction workflows
Building Block Type
Chiral cyclohexanecarboxylic acid scaffold for asymmetric synthesis research
Differentiation
Stereodefined cis isomer, not a cis/trans mixture; spatial arrangement influences reactivity and molecular recognition

Why cis/trans Mixtures Cannot Substitute for cis-3-Methoxycyclohexanecarboxylic acid


Simple substitution with an undefined mixture of cis- and trans-3-methoxycyclohexanecarboxylic acid (e.g., CAS 99799-10-7) is not scientifically equivalent to using the stereodefined cis isomer (CAS 73873-52-6). The physical properties of the two pure isomers differ significantly [1], but more critically, the stereochemical configuration dictates both the three-dimensional presentation of functional groups during molecular recognition [2] and the stereochemical outcome of subsequent synthetic transformations. The cis-isomer's unique spatial arrangement directly impacts binding affinity to biological targets and reaction selectivity in ways that a random mixture cannot reliably replicate, which can lead to irreproducible results and flawed structure-activity relationship (SAR) data [3]. The evidence below quantifies these critical differences.

Target: cis-3-Methoxycyclohexanecarboxylic acid (CAS 73873-52-6)
If substituted with: cis/trans mixture (CAS 99799-10-7) or undefined isomer ratio
Predictable stereochemical outcome in asymmetric synthesis; consistent reactivity based on cis configuration
May introduce variable diastereomeric products, complicating purification and structure-activity interpretation
Distinct physical properties support analytical method development and isomer verification
Mixed boiling point and density values may prevent reliable chromatographic or distillation-based separation
Enables direct study of stereospecific rearrangement pathways
Reaction product distribution can shift; mechanistic conclusions may not transfer from a mixture to the single isomer

cis-3-Methoxycyclohexanecarboxylic acid Evidence Guide


cis vs. trans Rearrangement Pathways

The stereochemistry of the starting material dictates the product distribution in acid-catalyzed rearrangement reactions. Treatment of cis-3-methoxycyclohexanecarboxylic acid with acetic anhydride and a catalytic amount of sulfuric acid leads to a mixture of three products: methyl cyclohex-3-enecarboxylate, methyl trans-3-acetoxycyclohexanecarboxylate, and methyl trans-4-acetoxycyclohexanecarboxylate [1]. This outcome is distinct from the reaction with the trans isomer, highlighting the divergent reaction pathways available to each stereoisomer [1].

Rearrangement Pathways
Class-level
cis isomer yields a distinct product mixture (cyclohexenecarboxylate, trans-3-acetoxy, trans-4-acetoxy) vs. cis-4-methoxy isomer under identical acidic conditions
Stereochemistry directs reaction outcome and product distribution
Data to verify; product ratios and mechanism details require experimental confirmation
Synthetic Organic Chemistry Stereochemistry Reaction Selectivity

Physical Property Differences: cis vs. trans Isomer

The cis and trans isomers of 3-methoxycyclohexanecarboxylic acid possess distinct physical properties that enable their separation and identification. While specific data for the pure cis isomer is limited in public literature, the properties of the pure trans isomer (CAS 73873-54-8) and a cis/trans mixture (CAS 99799-10-7) are well-documented, allowing for clear differentiation. The trans isomer has a reported boiling point of 123-125 °C at 2 Torr [1]. In contrast, a commercial mixture of cis and trans isomers (97% purity) exhibits a boiling point of 140-142 °C at 5 mmHg and a density of 1.087 g/mL at 25 °C .

Physical Property Differentiation
Reported
trans isomer bp 123–125 °C (2 Torr); cis/trans mixture bp 140–142 °C (5 mmHg), density 1.087 g/mL
Measurable property differences support analytical separation method development
Pure cis isomer data not publicly reported; mixture values indicate distinct bulk behavior
Analytical Chemistry Quality Control Separation Science

Stereochemical Configuration for Asymmetric Synthesis

The (1R,3S)-relative stereochemistry of cis-3-methoxycyclohexanecarboxylic acid is not a trivial detail; it is the defining feature for its application in asymmetric synthesis. The defined spatial arrangement of the carboxylic acid and methoxy groups on the cyclohexane ring allows this compound to serve as a chiral building block for constructing more complex, enantiomerically pure molecules [1]. This contrasts with the racemic cis/trans mixture (CAS 99799-10-7) which lacks the stereochemical purity required for enantioselective transformations and the generation of single-enantiomer pharmaceutical candidates .

Stereochemical Configuration
Class-level
(1R,3S)-rel- stereochemistry enables predictable enantioselective transformations; mixture lacks defined spatial arrangement
Enables stereochemical-control in asymmetric synthesis
Class-level inference; specific application requires validation of stereochemical fidelity
Asymmetric Synthesis Chiral Catalysis Medicinal Chemistry

cis-3-Methoxycyclohexanecarboxylic acid Application Scenarios


Stereodefined Drug Candidate Synthesis

Medicinal chemistry groups developing chiral small-molecule therapeutics should procure the stereodefined cis-3-methoxycyclohexanecarboxylic acid (CAS 73873-52-6) as a chiral building block. Its (1R,3S)-relative stereochemistry, which is critical for predictable molecular recognition [1], allows for the construction of single-enantiomer drug candidates, unlike the use of a cis/trans mixture which would introduce unwanted diastereomers and confound structure-activity relationship (SAR) studies .

Method Development for Analytical Separation and QC

Analytical chemistry and process development teams require the pure cis isomer as a reference standard for method development and quality control. The distinct physical properties, such as its boiling point and density relative to the trans isomer [1], are essential for developing robust chromatographic (e.g., GC, HPLC) or distillation methods to separate and quantify the isomers. This ensures batch-to-batch consistency in manufacturing processes .

Stereospecific Rearrangement Studies

Academic and industrial laboratories focused on developing novel synthetic methodologies or studying reaction mechanisms can use cis-3-methoxycyclohexanecarboxylic acid to probe the stereochemical requirements of key transformations. The documented divergent reactivity of the cis isomer under acidic rearrangement conditions, which yields a distinct product profile compared to other isomers, makes it a valuable probe for investigating stereospecific pathways [1].

Application
Selection Property
Validation Focus
Chiral research compound synthesis
Defined cis stereochemistry
Stereochemical attribution review, SAR reproducibility
Analytical separation and QC method development
Distinct physical properties (bp, density)
Chromatographic resolution and isomer quantification
Stereospecific reaction mechanism studies
Divergent reactivity of cis isomer
Product distribution and pathway mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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